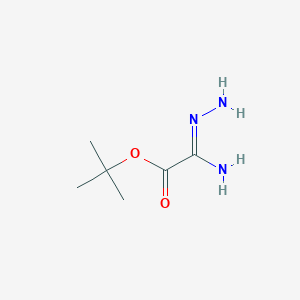amine dihydrochloride](/img/structure/B15296696.png)
[(Pyridin-3-yl)methyl](2,2,2-trifluoroethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)methylamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a trifluoroethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methylamine dihydrochloride typically involves the reaction of pyridine derivatives with trifluoroethylamine under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde, which undergoes reductive amination with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(Pyridin-3-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethylamine group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
(Pyridin-3-yl)methylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of (Pyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific pathways, such as those involved in microbial growth or enzyme activity .
類似化合物との比較
Similar Compounds
Pyridin-2-amine: Another pyridine derivative with similar reactivity but different biological properties.
Trifluoroethyl thioether derivatives: Compounds with similar trifluoroethyl groups but different core structures.
Pyrimidin-4-amine derivatives: These compounds share some structural similarities and are used in similar applications
Uniqueness
(Pyridin-3-yl)methylamine dihydrochloride is unique due to its combination of a pyridine ring and a trifluoroethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H11Cl2F3N2 |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-13-5-7-2-1-3-12-4-7;;/h1-4,13H,5-6H2;2*1H |
InChIキー |
KWORXTLLCPQDAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNCC(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
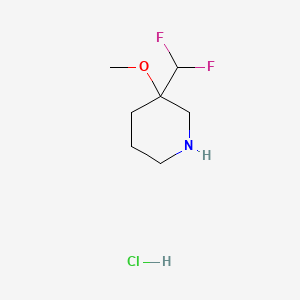
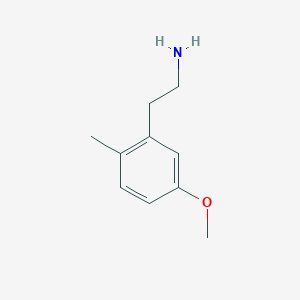
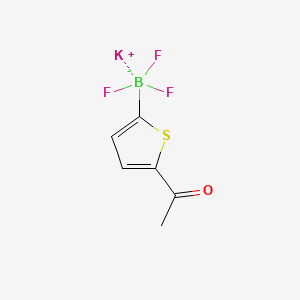

![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
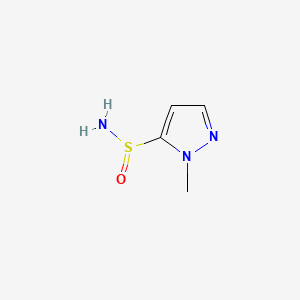

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)

![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
